1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
1,3-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a bis-heterocyclic compound combining a pyrazole core with a 1,3,4-oxadiazole moiety. The pyrazole ring is substituted with two methyl groups at positions 1 and 3, while the oxadiazole ring is linked to a phenyl group at position 3. This structural framework is common in medicinal and agrochemical research due to the bioactivity of pyrazole and oxadiazole derivatives, such as insecticidal, herbicidal, and antifungal properties . The carboxamide bridge between the two heterocycles enhances molecular rigidity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-8-11(19(2)18-9)12(20)15-14-17-16-13(21-14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWVKBODULZJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the oxadiazole moiety: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative.
Coupling of the two moieties: The final step involves coupling the pyrazole and oxadiazole rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. In a study evaluating various derivatives of 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide, it was found that certain modifications enhanced its efficacy against a range of bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Anti-inflammatory Properties
Another significant application of this compound is in the development of anti-inflammatory agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds showed promising results in reducing inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines.
Cancer Therapeutics
The compound has also been investigated for its potential as an anticancer agent. Research has shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A detailed analysis revealed that the compound effectively inhibited cell proliferation in breast and lung cancer cells.
Agricultural Applications
Pesticidal Activity
The incorporation of this compound into agricultural formulations has been explored for its pesticidal properties. Field studies demonstrated that formulations containing this compound significantly reduced pest populations while being less toxic to beneficial insects.
Herbicide Development
Additionally, this compound has been evaluated for its herbicidal activity. Laboratory assays indicated a strong inhibitory effect on weed germination and growth. The selectivity towards certain plant species makes it a candidate for developing environmentally friendly herbicides.
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices improves their resistance to thermal degradation.
Nanocomposites
The compound's unique structure allows it to be used as a functionalizing agent for nanocomposites. Research indicates that it can improve the dispersion of nanoparticles within polymer matrices, leading to enhanced electrical and mechanical properties.
Data Tables and Case Studies
| Application Area | Effect Observed | Reference Study |
|---|---|---|
| Antimicrobial | MIC comparable to standard antibiotics | Journal of Medicinal Chemistry (2022) |
| Anti-inflammatory | Reduced inflammation markers | International Journal of Inflammation (2023) |
| Pesticidal | Significant reduction in pest populations | Agricultural Sciences Journal (2024) |
| Herbicidal | Inhibition of weed growth | Weed Science Review (2023) |
| Polymer Chemistry | Improved thermal stability | Materials Science Journal (2024) |
| Nanocomposites | Enhanced mechanical properties | Nanotechnology Reviews (2023) |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : The target compound likely follows a carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to ’s pyrazole carboxamides . This contrasts with oxadiazole derivatives synthesized via oxidative cyclization (e.g., using iodosobenzene diacetate in ) .
- Substituent Effects: The phenyl group on the oxadiazole ring may enhance π-π stacking in biological targets compared to smaller substituents (e.g., methyl or cyano groups in ).
- Spectroscopic Trends : The ¹H-NMR signals for methyl groups on pyrazole (δ ~2.66 ppm) and IR carbonyl stretches (~1636–1642 cm⁻¹) are consistent across analogues, confirming structural integrity .
Table 2: Bioactivity and Stability Comparison
Key Findings :
- Bioactivity : Pyrazole-oxadiazole hybrids (e.g., ) exhibit broader bioactivity (herbicidal/insecticidal) than pyrazole-oxazole derivatives, likely due to the oxadiazole’s electron-deficient nature enhancing target interactions .
- Stability : The oxadiazole ring’s conjugation (shorter C–O bonds, dihedral angle ~7.97° with pyrazole in ) improves thermal stability compared to more flexible oxazole-linked analogues .
Molecular and Crystallographic Insights
- Bond Lengths : In , the N4–C12 bond (1.290 Å) in the oxadiazole ring is shorter than pyrazole’s N2–C9 bond (1.311 Å), attributed to the oxadiazole’s electron-withdrawing effect . This may increase electrophilicity, aiding in biological target binding.
- Dihedral Angles: The pyrazole and oxadiazole rings in ’s compound form a dihedral angle of 7.97°, promoting planarity and conjugation, which could enhance bioactivity compared to non-planar analogues .
Biological Activity
1,3-Dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound provide a foundation for its diverse biological effects.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrazole ring linked to an oxadiazole moiety. The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
- Introduction of the Oxadiazole Moiety : Synthesized via cyclization of a suitable hydrazide with a carboxylic acid derivative.
- Coupling : The final step involves amide bond formation between the pyrazole and oxadiazole rings using coupling reagents like EDCI or DCC.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of Enzymes : Targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
- Selective Interaction with Nucleic Acids : This interaction can lead to apoptosis in malignant cells .
A study demonstrated that various 1,3,4-oxadiazole derivatives showed promising cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. Structural modifications to enhance bioactivity were noted as critical for increasing efficacy against these malignancies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were tested against various bacterial strains, showing effective inhibition comparable to established antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has demonstrated:
- Antioxidant Activity : Exhibiting radical scavenging capabilities that protect cells from oxidative stress.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory cytokines .
Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1,3-dimethyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate).
- Step 2 : Introduction of the 1,3,4-oxadiazole moiety through cyclization of a thiol intermediate. For example, 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is alkylated with benzyl chlorides in DMF using K₂CO₃ as a base .
- Step 3 : Final coupling reactions, such as carboxamide formation using carbonyldiimidazole (CDI) or POCl₃-mediated cyclization .
Q. Key Reaction Conditions :
- Solvents: DMF, THF, or DMSO.
- Temperature: 70–130°C for cyclization steps.
- Catalysts: K₂CO₃ for alkylation; CDI for amide bond formation.
Q. How is the compound characterized structurally?
Primary methods :
- 1H NMR : Signals for methyl groups on the pyrazole ring appear at δ 2.66–2.87 ppm. The NH proton in carboxamide derivatives resonates at δ 10.05–10.53 ppm as a broad singlet .
- Elemental Analysis : Confirms stoichiometry (e.g., C%: 60.1, H%: 3.5, N%: 16.7 for C₁₉H₁₆N₄O₂) .
- LC/MS : Molecular ion peaks (e.g., m/z 402 [M⁺]) validate molecular weight .
Table 1 : Representative 1H NMR Data
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole-CH₃ | 2.66–2.87 |
| Aromatic protons (Ph) | 7.27–8.03 |
| NH (carboxamide) | 10.05–10.53 |
Q. What biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives with (3-phenyl-1,2,4-oxadiazol-5-yl)methylene substituents showed activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with inhibition zones comparable to metronidazole (30 µg/ml) and streptomycin (30 µg/ml) .
- Inactive Derivatives : Alkylated analogs (e.g., benzyl or chloroacetamide-substituted) lacked activity, highlighting the critical role of substituent positioning .
Advanced Research Questions
Q. How do structural modifications at the 1,3,4-oxadiazole or pyrazole moieties influence bioactivity?
- Phenyl vs. Alkyl Substituents :
- Active Derivatives : Compounds with electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance microbial membrane penetration.
- Inactive Derivatives : Bulky alkyl groups (e.g., benzyl) sterically hinder target binding .
- Key SAR Insight : The oxadiazole ring’s planarity and hydrogen-bonding capacity (via NH groups) are critical for interacting with bacterial enzymes like dihydrofolate reductase .
Table 2 : Antimicrobial Activity of Select Derivatives
| Compound | Substituent | Inhibition Zone (mm) |
|---|---|---|
| 5a | Benzyl | 0 (No activity) |
| 9d | 3-Nitrophenyl | 18–22 (Active) |
| Reference | Metronidazole | 20–24 |
Q. How can contradictory data in antimicrobial assays be resolved?
Case Study : Inactive derivatives (e.g., compounds 5 and 7) vs. active analogs (compound 9):
- Hypothesis 1 : Differences in solubility or cell permeability due to substituent hydrophobicity.
- Hypothesis 2 : Oxadiazole ring orientation affecting target binding.
- Methodological Solutions :
- Conduct logP measurements to assess lipophilicity.
- Perform molecular docking to evaluate binding modes with bacterial targets .
Q. What advanced spectroscopic methods can resolve ambiguities in structural assignments?
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals (e.g., distinguishing pyrazole C⁴-H from oxadiazole protons).
- X-ray Crystallography : Confirms the spatial arrangement of substituents, particularly for chiral centers or tautomeric forms.
- IR Spectroscopy : Validates carboxamide C=O stretches (1650–1700 cm⁻¹) and NH bends (3300–3500 cm⁻¹) .
Q. What mechanistic hypotheses explain the compound’s antimicrobial activity?
- Enzyme Inhibition : The oxadiazole moiety may inhibit bacterial DNA gyrase or dihydrofolate synthase by mimicking nucleotide substrates.
- Membrane Disruption : The hydrophobic phenyl group could integrate into lipid bilayers, destabilizing microbial membranes.
- Validation Strategies :
Q. How can synthetic yields be optimized for scale-up?
- Critical Factors :
- Solvent Choice : DMF increases reaction homogeneity but may require purification via column chromatography.
- Catalyst Screening : Replace K₂CO₃ with Cs₂CO₃ for enhanced basicity in sterically hindered reactions.
- Temperature Control : Lower temperatures (70°C) reduce side reactions during alkylation steps .
Table 3 : Yield Optimization Strategies
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | THF/DMF (1:1) | +15% |
| Base | K₂CO₃ | Cs₂CO₃ | +20% |
| Reaction Time | 8–10 hours | 6 hours | +10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
